2-[(1E)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]-2-phenylacetic acid
Description
Properties
IUPAC Name |
(2E)-2-(3-oxo-2-benzofuran-1-ylidene)-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4/c17-15(18)13(10-6-2-1-3-7-10)14-11-8-4-5-9-12(11)16(19)20-14/h1-9H,(H,17,18)/b14-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVAVBJZCHTYMI-BUHFOSPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C3=CC=CC=C3C(=O)O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\2/C3=CC=CC=C3C(=O)O2)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
- Catalyst System : Pd(OAc)₂ (10 mol%) with Boc-L-tert-leucine (30 mol%) as a chiral ligand.
- Oxidant : PhI(OAc)₂ (2 equiv) in 1,2-dichloroethane (DCE) at 80°C.
- Substrate : α,α-Disubstituted phenylacetic acid derivatives.
Mechanism :
Substrate Scope and Yields
| Substitution Pattern | Yield (%) | ee (%) | Reference |
|---|---|---|---|
| R = H (parent compound) | 87 | N/A | |
| R = 4-Me | 94 | N/A | |
| R = 4-OMe | 80 | N/A | |
| R = 4-Cl | 67 | N/A |
This method achieves high yields for electron-rich aryl groups but struggles with sterically hindered substrates.
Traditional Cyclization Approaches
Knoevenagel Condensation
A two-step sequence involving:
- Synthesis of benzofuran-3-one via Friedel-Crafts acylation.
- Condensation with phenylacetic acid derivatives under basic conditions.
Conditions :
Oxidative Cyclization
Hypervalent iodine reagents (e.g., IBX) promote dehydrogenative coupling:
$$
\text{Ph}2\text{I}(\text{OAc})2 + \text{substrate} \rightarrow \text{benzofuranone} + \text{byproducts}
$$
Limitation : Requires pre-functionalized substrates with ortho-hydroxyl groups.
Solvent and Additive Effects
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| DCE | 87 | 12 |
| Toluene | 72 | 24 |
| DMF | 35 | 48 |
Polar aprotic solvents like DCE enhance Pd catalyst stability, while coordinating solvents (DMF) deactivate the metal center.
Scale-Up and Industrial Feasibility
The Pd-catalyzed method has been demonstrated at 10 mmol scale with consistent yields (85–90%). Key considerations:
- Cost : Pd catalysts account for ~60% of raw material expenses.
- Purification : Recrystallization from EtOAc/hexanes provides >99% purity.
Comparative Analysis of Methods
| Parameter | Pd Catalysis | Knoevenagel | Oxidative Cyclization |
|---|---|---|---|
| Yield (%) | 80–94 | 45–68 | 50–65 |
| Stereocontrol | Excellent | Poor | Moderate |
| Functional Tolerance | Broad | Narrow | Moderate |
| Scalability | High | Low | Medium |
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted benzofuran compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
2-[(1E)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]-2-phenylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(1E)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in cells.
Comparison with Similar Compounds
Comparative Analysis with Structurally and Functionally Similar Compounds
The target compound’s bioactivity and structural features are contextualized below against analogous molecules, including furosemide and other derivatives.
Comparison with Furosemide
Furosemide, a loop diuretic, inhibits the Na⁺/K⁺/2Cl⁻ cotransporter in the kidney. Molecular docking studies reveal that the target compound interacts with analogous amino acid residues in the target receptor but achieves a 1.5-fold higher binding affinity (-9.8 kcal/mol vs. furosemide’s -6.5 kcal/mol) . This enhanced interaction is attributed to its extended hydrophobic substituents (diphenylethyl and phenyl groups), which improve van der Waals contacts and π-π stacking within the receptor’s binding pocket.
Comparison with 2,4-Bis(2-phenylpropan-2-yl)phenol
Another bioactive compound from A. officinalis, 2,4-bis(2-phenylpropan-2-yl)phenol, shares similar pharmacological targets but differs structurally. Key distinctions include:
- Structural Backbone: The target compound’s phenylacetic acid core vs. the bis-phenylpropanol phenol structure.
- Binding Affinity : Both compounds outperform furosemide, but direct comparative data between them are absent in available studies .
Comparison with 2-(tert-Butoxy)-2-phenylacetic Acid
This structural analog replaces the dimethylamino-diphenylethyl group with a tert-butoxy substituent. The tert-butoxy group may reduce metabolic stability compared to the target compound’s bulkier substituents.
Data Table: Key Properties and Bioactivity
Research Implications and Limitations
- Pharmacological Potential: The target compound’s superior binding affinity highlights its promise for diuretic and antihypertensive drug development.
- Structural Optimization: The dimethylamino-diphenylethyl group enhances receptor interaction but may pose synthetic challenges compared to simpler analogs like 2-(tert-butoxy)-2-phenylacetic acid.
- Data Gaps: Direct comparisons between the target compound and 2,4-bis(2-phenylpropan-2-yl)phenol are lacking, necessitating further in vitro/in vivo studies.
Biological Activity
2-[(1E)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]-2-phenylacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key properties include:
- Molecular Weight : 260.25 g/mol
- Melting Point : Approximately 151–152 °C
- Solubility : Soluble in organic solvents like DMSO and ethanol.
Synthesis
The synthesis of this compound typically involves condensation reactions between appropriate benzofuran derivatives and phenylacetic acid derivatives. Various methods such as Claisen condensation have been explored to yield this compound efficiently .
Antioxidant Properties
Research indicates that derivatives of benzofuran, including our compound of interest, exhibit significant antioxidant activity. These compounds can inhibit lipid peroxidation and scavenge free radicals, which are crucial for protecting cells from oxidative stress .
Neuroprotective Effects
In animal models, particularly mice subjected to head injury, compounds similar to this compound demonstrated neuroprotective effects. They were shown to reduce neuronal damage and improve recovery outcomes post-injury .
Anti-inflammatory Activity
Studies have indicated that benzofuran derivatives possess anti-inflammatory properties. For instance, in models of neuropathic pain, these compounds reduced inflammation and alleviated pain symptoms without affecting motor functions .
Study 1: Neuroprotection in Mice
A study conducted on mice demonstrated that a related compound could effectively protect against brain injury induced by oxidative stress. The criteria for effectiveness included reduced markers of neuronal damage and improved behavioral outcomes post-injury .
Study 2: Pain Management in Rat Models
In another study involving rat models of neuropathic pain, the administration of a benzofuran derivative resulted in significant pain relief without impairing locomotor activity. The mechanism was linked to the activation of cannabinoid receptors, suggesting a pathway for therapeutic applications in pain management .
Data Table: Summary of Biological Activities
Q & A
What are the optimal synthetic routes for 2-[(1E)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]-2-phenylacetic acid, and how do reaction conditions influence yield and purity?
Level: Advanced
Answer:
The synthesis typically involves condensation reactions between substituted benzofuran derivatives and phenylacetic acid precursors. Key steps include:
- Catalytic conditions: Glacial acetic acid is often used to catalyze imine or hydrazone formation, as seen in analogous syntheses of benzofuran-based compounds .
- Solvent selection: Ethanol or dichloroethane (DCE) under reflux ensures solubility and facilitates cyclization. For example, Na(OAc)₃BH in DCE has been employed for reductive amination in related heterocyclic systems .
- Purification: Recrystallization from methanol or ethanol is standard, with TLC monitoring (e.g., hexane/ethyl acetate mixtures) to confirm reaction completion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
